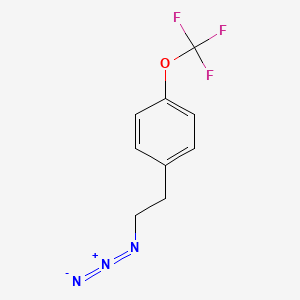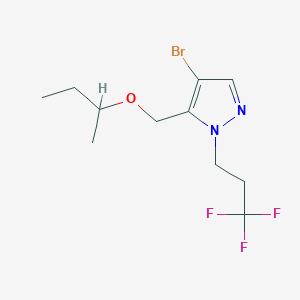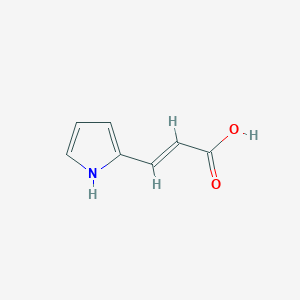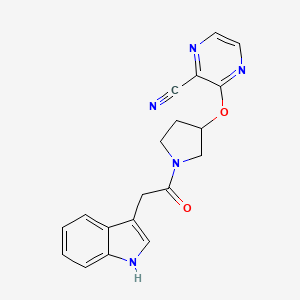
1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” is likely a complex organic compound. Azido compounds are known for their high reactivity and are often used in click chemistry . The trifluoromethoxy group is a common substituent in organic chemistry and is known for its ability to influence the physical and chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would likely be influenced by the azido and trifluoromethoxy groups. These groups can have significant effects on the molecule’s conformation and reactivity .Chemical Reactions Analysis
Azido compounds are known for their participation in click chemistry, a type of chemical reaction characterized by its efficiency and versatility . The azide group can react with a variety of functional groups, leading to a wide range of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would be influenced by its functional groups. For example, the azide group is known for its high reactivity, while the trifluoromethoxy group can influence the molecule’s polarity and stability .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Modification
- Benzylation of Alcohols: The synthesis and reactivity of stable organic salts, such as 2-Benzyloxy-1-methylpyridinium triflate, have been explored for converting alcohols into benzyl ethers, indicating the utility of related compounds in organic synthesis for achieving good to excellent yields in benzylation reactions (Poon & Dudley, 2006).
- Electrophilic Substitution: The selective lithiation and subsequent electrophilic substitution of trifluoromethylated benzene derivatives demonstrate their potential in the targeted modification of aromatic compounds, providing a pathway for the synthesis of functionalized materials (Schlosser, Porwisiak, & Mongin, 1998).
Supramolecular Chemistry
- Development of Multielectron Redox Systems: Research on poly(6-azulenylethynyl)benzene derivatives exhibits their capability as multielectron redox systems with unique liquid crystalline behavior, highlighting the role of such compounds in advancing electronic and photonic materials (Ito et al., 2003).
- High Surface Area Materials: The creation of frameworks with high surface area and intricate hydrogen-bonded networks illustrates the application of benzene derivatives in constructing materials with significant porosity and stability, useful for gas adsorption and storage applications (Chemical communications, 2015).
Click Chemistry for Material Functionalization
- Surface Modification: The "click" chemistry approach, involving azide-modified graphitic surfaces and alkyne-terminated molecules, showcases the adaptability of azide-functionalized benzene derivatives in covalently attaching functional groups to surfaces, enhancing the properties of materials for various applications (Devadoss & Chidsey, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of azido compounds in click chemistry is a rapidly growing field with many potential applications in drug discovery, materials science, and other areas . The development of new azido compounds like “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” could open up new possibilities in these areas.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQWEHUTWCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)



![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)


![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)
